molecular formula C14H23N5 B11750601 [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11750601
M. Wt: 261.37 g/mol
InChI Key: CKDPHXGHVHBEGZ-UHFFFAOYSA-N
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Description

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules with significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the pyrazole ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole rings, which can provide enhanced binding affinity and specificity for certain biological targets. This structural feature can lead to improved biological activity and selectivity compared to simpler pyrazole derivatives .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-3-6-18-8-5-14(17-18)11-15-9-13-10-16-19(12-13)7-4-2/h5,8,10,12,15H,3-4,6-7,9,11H2,1-2H3

InChI Key

CKDPHXGHVHBEGZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)CCC

Origin of Product

United States

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